1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride

Description

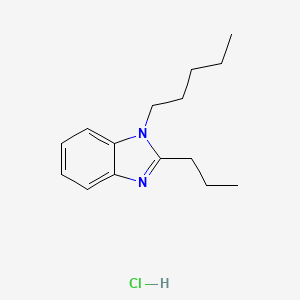

1-Pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride is a benzodiazole derivative characterized by a fused benzene ring with two nitrogen atoms at positions 1 and 2. The substituents at positions 1 and 2 of the benzodiazole core are a pentyl (-C₅H₁₁) and a propyl (-C₃H₇) group, respectively, with the hydrochloride salt enhancing solubility in polar solvents.

Properties

IUPAC Name |

1-pentyl-2-propylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.ClH/c1-3-5-8-12-17-14-11-7-6-10-13(14)16-15(17)9-4-2;/h6-7,10-11H,3-5,8-9,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTVDWDHFNFPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1CCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride typically involves the following steps:

-

Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions can yield benzimidazole.

-

Alkylation: : The introduction of the pentyl and propyl groups can be achieved through alkylation reactions. This involves the reaction of the benzimidazole core with appropriate alkyl halides (e.g., pentyl bromide and propyl bromide) in the presence of a base such as potassium carbonate.

-

Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

-

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

-

Substitution: : The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzodiazole derivatives, including 1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride, in cancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study demonstrated that benzodiazole derivatives showed significant activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism involves the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins .

Anti-Inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Study:

In a controlled study, this compound was shown to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

There is evidence suggesting that benzodiazole derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings:

Studies have indicated that these compounds can enhance neuronal survival and reduce oxidative stress-induced damage in neuronal cell cultures. They may modulate pathways involved in neuroinflammation and apoptosis .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The following table summarizes common synthetic routes:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | Benzodiazole + Alkyl halides | Base-catalyzed at reflux |

| 2 | Cyclization | Intermediate products | Heat under inert atmosphere |

| 3 | Hydrochlorination | Resulting product + HCl | Gas-phase reaction |

Pharmacological Insights

The pharmacological profile of this compound suggests a broad spectrum of activity beyond anticancer and anti-inflammatory effects. Its interactions with various biological targets make it a candidate for further research into:

- Antimicrobial Activity: Potential efficacy against bacterial and fungal infections.

- Anticonvulsant Properties: Investigated for its ability to modulate neurotransmitter systems involved in seizure activity.

Mechanism of Action

The mechanism of action of 1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with the replication of viruses by targeting viral proteins.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of benzodiazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Structural Activity Relationships (SAR)

- Position 1 Substituents : Longer alkyl chains (e.g., pentyl) increase lipophilicity, while cyclic groups (e.g., piperidinyl) enhance solubility. Halogenated chains (e.g., chloropentyl) introduce electronegative effects.

- Position 2 Substituents : Bulky groups (e.g., naphthalene) may hinder binding but improve selectivity. Smaller groups (e.g., methyl) reduce steric interference.

- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vivo applications. Dihydrochloride salts (e.g., ) further enhance polarity but may limit membrane permeability.

Biological Activity

1-Pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique benzodiazole core, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1217113-39-7 |

| Molecular Formula | C15H20ClN2 |

| Molecular Weight | 270.79 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Benzodiazole derivatives are known to modulate neurotransmitter systems, particularly those involving serotonin and GABA receptors. This modulation can lead to anxiolytic, sedative, and potentially antidepressant effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Antidepressant Activity : Studies have shown that benzodiazole derivatives can enhance serotonergic activity, which may contribute to their antidepressant effects .

- Anxiolytic Effects : The compound may act as a partial agonist at GABA_A receptors, leading to reduced anxiety levels .

- Anticancer Properties : Some benzodiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several case studies have investigated the biological activity of benzodiazole derivatives:

- Antidepressant Activity in Animal Models : A study evaluated the effects of a related benzodiazole compound in rodent models of depression. The results indicated significant reductions in depressive-like behaviors following administration, suggesting potential clinical applications for mood disorders .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

- GABA_A Receptor Modulation : Research on related compounds showed that they could enhance GABA_A receptor activity in vitro, leading to increased inhibitory neurotransmission and potential therapeutic effects for anxiety disorders.

Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive behaviors | |

| Anxiolytic | Increased GABA_A receptor activity | |

| Anticancer | Cytotoxicity against cancer cells |

In Vitro Cytotoxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.